2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound features a fused ring system comprising a pyridine and a pyrimidine ring, characterized by a methyl group at the 2-position and a keto group at the 4-position. It is recognized for its diverse biological activities and potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various enzymes and receptors.
The compound is classified under heterocyclic compounds, specifically within the pyridopyrimidine class. Its chemical structure is denoted by the International Union of Pure and Applied Chemistry (IUPAC) name: 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one, with the CAS Registry Number 16952-45-7. The compound's unique structure contributes to its reactivity and biological interactions, making it an important subject of study in chemistry and pharmacology.
The synthesis of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one typically involves several methods, with the Knoevenagel condensation being one of the most common approaches. This method entails the reaction of pyrimidine-5-carbaldehyde with a suitable methylene compound in the presence of a base, leading to cyclization and formation of the desired pyridopyrimidine structure.
The molecular formula of 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one is C_8H_8N_2O. The compound features:
Key structural data includes:
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the reaction outcomes:
The mechanism of action for 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one primarily involves its interaction with specific molecular targets like kinases. It binds to the ATP-binding site of these enzymes, inhibiting their activity which affects downstream signaling pathways associated with cell proliferation and apoptosis.
This inhibition can lead to therapeutic effects in cancer treatment by suppressing tumor growth and inducing programmed cell death in malignant cells.
Relevant analytical techniques such as Infrared Spectroscopy (IR), Ultraviolet-visible Spectroscopy (UV-vis), and Mass Spectrometry (MS) are employed to characterize its physical and chemical properties.
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one has several applications across various scientific fields:
Pyridopyrimidines are bicyclic heterocyclic systems formed by fusing pyridine and pyrimidine rings. The fusion position dictates isomeric differentiation: Pyrido[4,3-d]pyrimidines feature a pyrimidine-nitrogen (N1) adjacent to the pyridine fusion bond, distinguishing them from [2,3-d], [3,2-d], and [3,4-d] isomers [2] [6]. The compound 2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one (CAS: 218954-77-9) follows systematic IUPAC naming:
O=C1C(C=NC=C2)=C2N=C(C)N1
[5]. Table 1: Structural Differentiation of Pyridopyrimidine Isomers
Isomer Type | Fusion Atoms | Nitrogen Positions | Key Distinguishing Feature |
---|---|---|---|
[4,3-d] | Pyrimidine C4-C3 | N1 (meta to fusion) | Tautomeric 4(3H)-one functionality |
[2,3-d] | Pyrimidine C2-C3 | N1 (ortho to fusion) | Found in palbociclib |
[3,4-d] | Pyrimidine C3-C4 | N1 (para to fusion) | Cytokinin-like activity |
[3,2-d] | Pyrimidine C3-C2 | N1 (ortho to fusion) | Linear ring arrangement |
Pyridopyrimidines belong to the "privileged scaffolds" in medicinal chemistry due to their:
2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one serves as a precursor for bioactive molecules targeting:
Table 2: Therapeutic Targets of Pyrido[4,3-d]pyrimidine Derivatives
Target Class | Biological Role | Disease Relevance | Derivative Modifications |
---|---|---|---|
Tyrosine Kinases | Signal transduction in cell proliferation | Breast cancer, leukemia | 6-Aryl substitutions |
DHFR | Folate metabolism | Pneumocystis pneumonia, toxoplasmosis | 2,4-Diamino analogues |
Biotin carboxylases | Fatty acid biosynthesis | Obesity, type 2 diabetes | Allosteric site-directed alkyl chains |
Research on pyridopyrimidines has grown exponentially, driven by kinase inhibitors in oncology:
Table 3: Research Focus Areas (2010–2025)
Time Period | Primary Therapeutic Focus | Key Synthetic Advances | Publication Share |
---|---|---|---|
2010–2015 | Antifolates & DHFR inhibitors | Reductive amination/Raney Ni catalysis | 30% |
2016–2020 | Kinase inhibitors | Pd/C-mediated hydrogenolysis | 45% |
2021–2025 | Metabolic modulators | K₂S₂O₈-assisted oxidative annulation | 25% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: